![molecular formula C23H18O6 B2746606 8-Methoxy-3-[7-(2-methylprop-2-enyloxy)-2-oxochromen-4-yl]chromen-2-one CAS No. 869079-39-0](/img/structure/B2746606.png)
8-Methoxy-3-[7-(2-methylprop-2-enyloxy)-2-oxochromen-4-yl]chromen-2-one
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Description
8-Methoxy-3-[7-(2-methylprop-2-enyloxy)-2-oxochromen-4-yl]chromen-2-one is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as flavokawain A, and it is a naturally occurring chalcone that is found in plants such as kava (Piper methysticum) and black pepper (Piper nigrum). In
Scientific Research Applications
Antimicrobial Activity
8-Methoxy substituted chromen-2-ones have demonstrated significant antibacterial and antifungal activities. For instance, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-ones were synthesized and showed substantial antimicrobial effects comparable to standard drugs. These compounds' structure-activity relationships were explored through molecular docking studies with oxidoreductase proteins (Mandala et al., 2013).
Fluorescence Properties
8-Methoxy-4-methyl-2H-benzo[g]chromen-2-one, a related compound, exhibits unique fluorescence properties. It is almost non-fluorescent in aprotic solvents but fluoresces strongly in protic solvents. This property makes it a potential candidate for developing new fluorogenic sensors (Uchiyama et al., 2006).
Synthesis of Natural Products
8-Aryl-substituted coumarins, including 7-methoxy-8-aryl variants, are synthesized using methods such as Suzuki-Miyaura coupling. These compounds have shown antileishmanial activity and are derived from natural products found in plants like Galipea panamensis (Schmidt et al., 2012).
Pharmaceutical Synthesis Applications
8-Methoxy substituted chromen-2-ones are utilized in the synthesis of pharmaceuticals like Warfarin and its analogs. Novel catalysts based on these compounds have been developed for efficient and environmentally friendly synthesis processes (Alonzi et al., 2014).
Anti-Cancer Activity
Bis-chromenone derivatives, including those with 8-methoxy substitutions, have been designed and synthesized for their anti-cancer activity. Some compounds in this family showed significant in vitro anti-proliferative activity against various human cancer cell lines (Venkateswararao et al., 2014).
Cytoprotective Effects
8-Alkylcoumarins derived from 8-methoxy substituted chromen-2-ones exhibit cytoprotective effects on cells damaged by oxidative stress. These compounds have been isolated from natural sources like the fruits of Cnidium monnieri (Chang et al., 2014).
Antibacterial Effects
Compounds derived from 4-hydroxy-chromen-2-one, closely related to 8-methoxy substituted chromen-2-ones, have shown high levels of antibacterial activity against various bacterial strains. These compounds were synthesized and characterized for their potential as novel antibacterial agents (Behrami & Dobroshi, 2019).
properties
IUPAC Name |
8-methoxy-3-[7-(2-methylprop-2-enoxy)-2-oxochromen-4-yl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O6/c1-13(2)12-27-15-7-8-16-17(11-21(24)28-20(16)10-15)18-9-14-5-4-6-19(26-3)22(14)29-23(18)25/h4-11H,1,12H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJGNVNGMYRFAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(C(=CC=C4)OC)OC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methoxy-3-[7-(2-methylprop-2-enoxy)-2-oxochromen-4-yl]chromen-2-one |
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